molecular formula C26H33ClN2 B606996 DCYM21 CAS No. 2001072-35-9

DCYM21

Katalognummer B606996
CAS-Nummer: 2001072-35-9
Molekulargewicht: 409.01
InChI-Schlüssel: ROBJDFLYWHJESD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DCYM21, also known as DC_YM21, is an inhibitor of menin-MLL interaction. DCYM21 demonstrates potent and selective blockage of proliferation and induces both cell cycle arrest and differentiation of leukemia cells harboring MLL translocations.

Wissenschaftliche Forschungsanwendungen

  • Dynamic Consent in Research Networks : Dynamic consent (DC) is a concept that enhances participant involvement in biomedical research through a digital communication interface. This interface fosters two-way communication, enabling individuals to manage their consent preferences, and is beneficial for transparency and efficiency in research recruitment and participant recontact. DC is primarily developed in biobanking but has potential applications in other research domains (Kaye et al., 2014).

  • Dendritic Cell Migration for Vaccination Efficacy : The efficacy of antigen-pulsed dendritic cells (DCs) as natural adjuvants in vaccination is influenced by their migration to draining lymph nodes. Factors like DC number and tissue inflammation impact the migration and subsequent immune response, offering insights into DC-based vaccination strategies (Martín-Fontecha et al., 2003).

  • CCL21-gene Modified Dendritic Cells in Lung Cancer : Research on human dendritic cells modified with CCL21-gene has shown potential for intratumoral administration in lung cancer. This method involves transducing DCs with adenoviral vector encoding CCL21, leading to the secretion of biologically active CCL21, enhancing chemotaxis and immunostimulatory responses (Baratelli et al., 2008).

  • CCL21 Overexpression in Dendritic Cells : Overexpressing CCL21 in dendritic cells augments their chemotactic activities for lymphocytes and antigen-presenting cells. This approach can improve tumor antigen presentation and T cell activation, making it a potential strategy in DC-based cancer therapies (Riedl et al., 2003).

  • Origin and Differentiation of Dendritic Cells : The development and differentiation pathways of dendritic cells (DCs) in vivo are complex and still not fully understood. This research provides insights into the control of physiological development of DCs, which is crucial for their application in cancer immunotherapy (Ardavı́n et al., 2001).

  • Vault Nanocapsules for CCL21 Delivery in Lung Cancer : Vault nanocapsules for CCL21 delivery have demonstrated efficacy in inhibiting lung cancer growth. This method employs vault nanoparticles to deliver CCL21 intratumorally, augmenting leukocytic infiltrates and reducing immune suppressive cells (Kar et al., 2011).

  • MRI Tracking of Dendritic Cells in Immunotherapy : Magnetic resonance imaging (MRI) has been used to track dendritic cells in immunotherapeutic applications, providing insights into the location, migration, and fate of these cells after transfer into patients (Helfer et al., 2010).

  • Migration of Dendritic Cells in Immunotherapy : This study explores the migration of dendritic cells in an immunocompromised mouse model using cellular MRI, providing relevant information for the application of clinical-grade DC in cancer immunotherapies (Zhang et al., 2011).

Eigenschaften

CAS-Nummer

2001072-35-9

Produktname

DCYM21

Molekularformel

C26H33ClN2

Molekulargewicht

409.01

IUPAC-Name

4-[4-(4-Chloro-phenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-cyclopentyl-2-phenyl-butylamine

InChI

InChI=1S/C26H33ClN2/c27-25-12-10-21(11-13-25)22-14-17-29(18-15-22)19-16-26(20-28,24-8-4-5-9-24)23-6-2-1-3-7-23/h1-3,6-7,10-14,24H,4-5,8-9,15-20,28H2

InChI-Schlüssel

ROBJDFLYWHJESD-UHFFFAOYSA-N

SMILES

NCC(C1=CC=CC=C1)(C2CCCC2)CCN3CC=C(C4=CC=C(Cl)C=C4)CC3

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

DC_YM21;  DCYM21;  DC-YM21;  DC YM 21;  DC YM21;  DCYM-21

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DCYM21
Reactant of Route 2
DCYM21
Reactant of Route 3
DCYM21
Reactant of Route 4
DCYM21
Reactant of Route 5
DCYM21
Reactant of Route 6
DCYM21

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.